4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOSTNDZHXSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological or industrial applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Data Tables
Table 1: Antioxidant Activity of Selected Triazole Derivatives
Table 2: Antibacterial Activity of Triazole Derivatives
Biological Activity
4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 80809-37-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in the contexts of anticancer and antimicrobial effects, supported by relevant case studies and research findings.
The molecular formula of this compound is with a molecular weight of 193.23 g/mol. It is characterized by a triazole ring that enhances its interaction with biological targets, contributing to its pharmacological properties .
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Notably, studies involving various synthesized triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of triazole derivatives, compounds were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results showed that many synthesized compounds exhibited higher cytotoxicity against melanoma cells compared to other cancer types. For instance, specific derivatives demonstrated IC50 values below 100 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 75.5 |
| Compound B | MDA-MB-231 | 98.0 |
| Compound C | Panc-1 | >100 |
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of microtubule affinity-regulating kinase (MARK) pathways and other cellular signaling mechanisms involved in cancer progression . The presence of the thiol group enhances its reactivity and potential interactions with cellular targets.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazoles are known to interact with various proteins and enzymes within microbial cells, leading to inhibition of growth.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several triazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 15 |
| Derivative B | Escherichia coli | 12 |
| Derivative C | Pseudomonas aeruginosa | 10 |
Q & A
Basic: What are the optimal synthetic routes for 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via a multi-step process starting with the formation of hydrazinecarbothioamide intermediates. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized under basic conditions to yield the triazole-thiol core. Subsequent functionalization (e.g., alkylation or Mannich reactions) introduces derivatives . Key solvents include ethanol or methanol, with reaction monitoring via TLC or HPLC. Yield optimization often requires pH control and temperature adjustments (e.g., reflux at 80–100°C) .
Advanced: How can reaction selectivity be improved during derivatization (e.g., S-alkylation vs. N-alkylation)?
Competing alkylation pathways can be mitigated by:
- pH modulation : Thiolate anion formation (pH > 10) favors S-alkylation over N-alkylation.
- Protecting groups : Temporary protection of the amino group using Boc or Fmoc chemistry prevents undesired side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
LC-MS and ¹H-NMR are critical for verifying regioselectivity .
Basic: What spectroscopic methods are used for structural characterization?
- Elemental analysis : Confirms empirical formula.
- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations).
- UV-Vis : Monitors conjugation effects in derivatives.
- ¹H-NMR : Resolves pyridyl protons (δ 7.5–8.5 ppm) and triazole NH/amino groups (δ 5–6 ppm) .
Advanced: How are computational methods (e.g., DFT, molecular docking) applied to study this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for stability assessments.
- Molecular docking : Screens derivatives for binding affinity to targets (e.g., fungal CYP51 for antifungal activity).
- ADME prediction : Tools like SwissADME evaluate pharmacokinetic profiles, guiding lead optimization .
Basic: What are common derivatization strategies to enhance bioactivity?
- S-Alkylation : Introduces alkyl/aryl groups via reaction with alkyl halides.
- Mannich bases : Formed with formaldehyde and secondary amines, improving solubility and antimicrobial activity.
- Coordination complexes : Metal ions (Ni²⁺, Cu²⁺) chelate via thiol and pyridyl N atoms, enhancing antitumor potential .
Advanced: How can conflicting biological activity data across studies be resolved?
Discrepancies often arise from:
- Substituent effects : Minor structural changes (e.g., electron-withdrawing groups) drastically alter activity.
- Assay conditions : Variations in microbial strains or cell lines impact results.
- Synergistic effects : Metal complexes may show enhanced activity via redox cycling.
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves are essential for cross-study comparisons .
Basic: What analytical techniques quantify this compound in complex mixtures?
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients.
- LC-MS : Provides high sensitivity for trace analysis (LOQ ~0.1 µg/mL).
- Titrimetry : Thiol-specific assays using Ellman’s reagent (DTNB) .
Advanced: What strategies stabilize the thiol group against oxidation during storage?
- Inert atmosphere : Store under argon/nitrogen to prevent disulfide formation.
- Lyophilization : Freeze-drying minimizes hydrolytic degradation.
- Antioxidants : Additives like BHT (0.1% w/v) in stock solutions .
Basic: How are metal coordination complexes of this ligand synthesized?
Reaction with metal salts (e.g., NiCl₂, CuSO₄) in ethanol/water (1:1) under reflux forms octahedral or square-planar complexes. Stoichiometry (1:1 or 1:2 ligand:metal) is confirmed via Job’s plot or molar conductivity .
Advanced: What green chemistry approaches reduce waste in synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
